molecular formula C11H11ClINO2 B7517717 5-chloro-4-iodo-2-methoxy-N-prop-2-enylbenzamide

5-chloro-4-iodo-2-methoxy-N-prop-2-enylbenzamide

Cat. No. B7517717
M. Wt: 351.57 g/mol
InChI Key: CQGDBEKJYKOFFX-UHFFFAOYSA-N
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Description

5-chloro-4-iodo-2-methoxy-N-prop-2-enylbenzamide, also known as CIMPB, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been studied for its ability to modulate the activity of certain receptors in the body.

Mechanism of Action

The mechanism of action of 5-chloro-4-iodo-2-methoxy-N-prop-2-enylbenzamide is not fully understood, but it is believed to involve the modulation of certain receptors in the body, such as the GABA-A receptor and the sigma-1 receptor. These receptors are involved in the regulation of various physiological processes, such as anxiety, sleep, and pain perception.
Biochemical and Physiological Effects:
5-chloro-4-iodo-2-methoxy-N-prop-2-enylbenzamide has been shown to have a range of biochemical and physiological effects, depending on the specific receptors it targets. For example, it has been shown to enhance the activity of the GABA-A receptor, leading to anxiolytic and sedative effects. It has also been shown to inhibit the activity of certain cancer cells, leading to anti-tumor effects. In addition, it has been shown to modulate the activity of certain immune cells, leading to immunomodulatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-chloro-4-iodo-2-methoxy-N-prop-2-enylbenzamide for lab experiments is its synthetic nature, which allows for precise control over its chemical properties. In addition, its ability to modulate the activity of various receptors makes it a useful tool for studying the physiological processes that these receptors are involved in. However, one limitation of 5-chloro-4-iodo-2-methoxy-N-prop-2-enylbenzamide is its relatively low potency compared to other compounds that target the same receptors.

Future Directions

There are several future directions for research on 5-chloro-4-iodo-2-methoxy-N-prop-2-enylbenzamide, including:
1. Further studies on its mechanism of action and its ability to modulate the activity of various receptors.
2. Studies on its potential therapeutic applications in various fields, such as neuroscience, oncology, and immunology.
3. Development of more potent analogs of 5-chloro-4-iodo-2-methoxy-N-prop-2-enylbenzamide that could be used as therapeutic agents.
4. Studies on the pharmacokinetics and pharmacodynamics of 5-chloro-4-iodo-2-methoxy-N-prop-2-enylbenzamide in vivo, to better understand its potential clinical applications.
5. Studies on the safety and toxicity of 5-chloro-4-iodo-2-methoxy-N-prop-2-enylbenzamide, to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 5-chloro-4-iodo-2-methoxy-N-prop-2-enylbenzamide involves several steps, including the reaction of 4-iodo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with prop-2-en-1-amine to form the amide intermediate, which is subsequently chlorinated and dehydrated to yield the final product.

Scientific Research Applications

5-chloro-4-iodo-2-methoxy-N-prop-2-enylbenzamide has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, it has been shown to modulate the activity of certain receptors in the brain, such as the GABA-A receptor, which is involved in the regulation of anxiety and sleep. In oncology, 5-chloro-4-iodo-2-methoxy-N-prop-2-enylbenzamide has been studied for its ability to inhibit the growth of certain cancer cells, such as breast cancer cells. In immunology, 5-chloro-4-iodo-2-methoxy-N-prop-2-enylbenzamide has been shown to modulate the activity of certain immune cells, such as T-cells, which play a crucial role in the immune response.

properties

IUPAC Name

5-chloro-4-iodo-2-methoxy-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClINO2/c1-3-4-14-11(15)7-5-8(12)9(13)6-10(7)16-2/h3,5-6H,1,4H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGDBEKJYKOFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NCC=C)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-4-iodo-2-methoxy-N-prop-2-enylbenzamide

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